molecular formula C8H10ClN3 B11908127 6-Methyl-1H-indazol-5-amine hydrochloride

6-Methyl-1H-indazol-5-amine hydrochloride

Cat. No.: B11908127
M. Wt: 183.64 g/mol
InChI Key: PHGGTJQXCUOBGU-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocycles as Nitrogen-Containing Aromatic Scaffolds

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds, which are fundamental to the structure of many biologically active molecules and approved drugs. nih.govmdpi.comnih.gov These aromatic scaffolds are bioisosteres of naturally occurring structures like indoles, allowing them to interact with biological targets. researchgate.net The indazole structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, and it exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govresearchgate.net The presence of nitrogen atoms in the heterocyclic ring imparts unique electronic properties and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological macromolecules. nih.gov The versatility of the indazole scaffold allows for functionalization at various positions, leading to a vast library of derivatives with tailored properties. nih.govbohrium.com

Role of the Indazole Moiety as a Privileged Structure in Organic and Medicinal Chemistry Research

The indazole moiety is widely recognized as a "privileged structure" in medicinal chemistry, a term used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This privileged status stems from the indazole's unique combination of structural rigidity, aromaticity, and hydrogen bonding capabilities. nih.gov Consequently, indazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities. nih.govnih.gov The development of new synthetic methodologies to access diverse indazole derivatives remains an active and important area of research. researchgate.netbohrium.combenthamdirect.com

Importance of Amino-Substituted Indazoles in Chemical Synthesis and as Versatile Precursors

Among the various substituted indazoles, amino-substituted indazoles are particularly significant as versatile building blocks in chemical synthesis. organic-chemistry.orgnih.gov The amino group serves as a key functional handle that can be readily modified to introduce a wide range of substituents and build more complex molecular architectures. nih.gov This versatility makes aminoindazoles valuable precursors for the synthesis of libraries of compounds for drug discovery and materials science. benthamdirect.comacs.org For instance, they can undergo reactions such as acylation, alkylation, and coupling reactions to generate a diverse array of derivatives. mdpi.com The position of the amino group on the indazole ring can significantly influence the reactivity and properties of the resulting compounds. nih.gov

Contextualization of 6-Methyl-1H-indazol-5-amine Hydrochloride within Advanced Indazole Chemistry

Within the broad class of amino-substituted indazoles, 6-Methyl-1H-indazol-5-amine hydrochloride stands out as a key intermediate and research compound. Its structure features a methyl group at the 6-position and an amino group at the 5-position of the 1H-indazole core. uni.lu The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays. acs.orgnih.gov This specific substitution pattern influences the electronic properties and steric environment of the molecule, making it a valuable tool for probing structure-activity relationships in the development of new functional molecules. The synthesis of this compound and its derivatives is a subject of ongoing research, with a focus on developing efficient and selective methods. hanyang.ac.kr

Chemical Profile of 6-Methyl-1H-indazol-5-amine hydrochloride

PropertyValue
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
IUPAC Name 6-methyl-1H-indazol-5-amine;hydrochloride
CAS Number Not available
Canonical SMILES CC1=CC2=C(C=C1N)NN=C2.Cl

Note: The data in this table is based on the hydrochloride salt of 6-Methyl-1H-indazol-5-amine.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-methyl-1H-indazol-5-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-5-2-8-6(3-7(5)9)4-10-11-8;/h2-4H,9H2,1H3,(H,10,11);1H

InChI Key

PHGGTJQXCUOBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)C=NN2.Cl

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Methyl 1h Indazol 5 Amine Hydrochloride

Reactivity of the Indazole Ring System

The indazole core of 6-Methyl-1H-indazol-5-amine hydrochloride is an aromatic bicyclic system that can undergo a variety of chemical transformations. The presence of the electron-donating amino and methyl groups on the benzene (B151609) ring influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions of the Indazole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of 6-Methyl-1H-indazol-5-amine, the amino and methyl groups are activating and ortho-, para-directing. However, the reactivity and regioselectivity are also influenced by the pyrazole (B372694) part of the indazole ring.

Halogenation, Nitration, Sulfonation, and Friedel-Crafts Acylation/Alkylation:

Detailed experimental data on the direct electrophilic aromatic substitution of 6-Methyl-1H-indazol-5-amine hydrochloride is not extensively reported in publicly available literature. However, the general principles of EAS on substituted indazoles suggest that the positions ortho and para to the strongly activating amino group would be the most susceptible to electrophilic attack. The methyl group further reinforces this directing effect. It is important to note that under strongly acidic conditions, such as those often employed for nitration and sulfonation, the amino group will exist in its protonated form (-NH3+), which is a deactivating, meta-directing group. This can significantly alter the outcome of the reaction.

Reaction TypeReagents and Conditions (General)Expected Product(s)
Halogenation X₂, Lewis Acid (e.g., FeX₃) or in a polar solventHalogenation at positions ortho or para to the amino group.
Nitration HNO₃, H₂SO₄Nitration at a meta position to the protonated amino group.
Sulfonation Fuming H₂SO₄Sulfonation at a meta position to the protonated amino group.
Friedel-Crafts Acylation RCOCl, AlCl₃Acylation on the benzene ring, potentially at the position ortho to the amino group if the reaction can proceed under milder, less acidic conditions.
Friedel-Crafts Alkylation RCl, AlCl₃Alkylation on the benzene ring, with similar regiochemical considerations as acylation.

This table presents generalized expectations for electrophilic aromatic substitution on an amino- and methyl-substituted aromatic ring and may not reflect the specific reactivity of 6-Methyl-1H-indazol-5-amine hydrochloride.

Nucleophilic Substitution Reactions

The indazole ring itself is generally electron-rich and not prone to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. For 6-Methyl-1H-indazol-5-amine, direct nucleophilic substitution on the carbocyclic ring is unlikely. However, derivatization of the indazole, for example by introducing a good leaving group, could enable such reactions.

Metalation of the Indazole Ring and Subsequent Reactions with Electrophiles

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The nitrogen atoms of the indazole ring can act as directing groups for metalation. For N-protected indazoles, direct metalation at the C3 position has been achieved using zinc reagents, which can then be quenched with various electrophiles. rsc.org This methodology could potentially be applied to derivatives of 6-Methyl-1H-indazol-5-amine after suitable protection of the N-H and amino functionalities.

StepReagents and Conditions (General for N-protected indazoles)Purpose
1. Protection Suitable protecting group for the indazole N-H and the 5-amino groupTo prevent side reactions and direct metalation.
2. Metalation Organolithium or other strong base (e.g., TMP₂Zn·2LiCl)Deprotonation at a specific position, often C3 or C7.
3. Electrophilic Quench Electrophile (e.g., I₂, aldehydes, ketones)Introduction of a new functional group.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

Transformations Involving the Amino Group at Position 5

The primary amino group at the 5-position is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Amidation and Acylation Reactions

The amino group of 6-Methyl-1H-indazol-5-amine hydrochloride readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid and the acid generated during the reaction.

Table of Amidation/Acylation Reactions:

Acylating AgentBaseSolventProduct
Acyl Chloride (R-COCl)Pyridine, Triethylamine (B128534), or other non-nucleophilic baseDichloromethane, Tetrahydrofuran (B95107), or other aprotic solventN-(6-methyl-1H-indazol-5-yl)amide
Acid Anhydride ((RCO)₂O)Pyridine or other suitable baseDichloromethane, AcetonitrileN-(6-methyl-1H-indazol-5-yl)amide

These amidation and acylation reactions are fundamental for modifying the properties of the parent compound and for its use as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds.

Alkylation and Arylation of the Amine Nitrogen

The primary amino group at the 5-position of the indazole ring is a key site for functionalization through alkylation and arylation reactions. These transformations are fundamental in modifying the compound's structure for various applications.

Reductive Amination: This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot process is a widely used and efficient method for N-alkylation.

N-Alkylation: Direct N-alkylation can be achieved by reacting 6-Methyl-1H-indazol-5-amine with an alkyl halide. The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency and selectivity, particularly concerning the potential for N-alkylation at the indazole nitrogen atoms. Studies on the N-alkylation of the indazole scaffold have shown that the regioselectivity (N-1 vs. N-2) is influenced by both steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent. nih.govbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran has been identified as a promising system for achieving N-1 selective alkylation. nih.govbeilstein-journals.org

N-Arylation: The formation of an N-aryl bond can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of the primary amine with aryl halides or triflates. organic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance. nih.gov Copper-catalyzed N-arylation represents an alternative approach for forming N-arylindazoles. beilstein-journals.orgrsc.org

The table below summarizes these key reactions for the functionalization of the amine nitrogen.

Reaction Type Reactants Key Features
Reductive AminationAldehyde/Ketone, Reducing AgentForms secondary or tertiary amines.
N-AlkylationAlkyl Halide, BaseDirect formation of N-C bond.
N-Arylation (Buchwald-Hartwig)Aryl Halide/Triflate, Palladium Catalyst, Ligand, BaseForms N-aryl bonds with high efficiency. organic-chemistry.orgnih.gov
N-Arylation (Copper-catalyzed)Aryl Halide, Copper Catalyst, BaseAlternative to palladium-catalyzed methods. beilstein-journals.orgrsc.org

Diazotization and Subsequent Transformations

The primary aromatic amine group of 6-Methyl-1H-indazol-5-amine can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction converts the amino group into a diazonium salt. Indazole diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. For example, they can be used in the synthesis of 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn

Oxidation Reactions to Nitroso or Nitro Derivatives

The amino group at the 5-position can be oxidized to a nitroso or nitro group under specific reaction conditions. The oxidation of amino groups to nitro groups is a common transformation in organic synthesis, often accomplished using various oxidizing agents. Research has been conducted on the synthesis of nitro-substituted indazoles, as these compounds are valuable intermediates in medicinal chemistry. mdpi.comresearchgate.net For instance, the synthesis of 5-nitro-1H-indazoles has been reported. mdpi.comresearchgate.net

Reactivity and Functionalization of the Methyl Group at Position 6

The methyl group at the 6-position of the indazole ring is generally less reactive than the amino group. However, it can undergo functionalization through radical halogenation or oxidation under more forcing conditions. For instance, the methyl group could potentially be brominated using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution to introduce other functional groups. An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole involved the conversion of a hydroxymethyl group at position 6 to a bromomethyl group, which was then substituted. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving the Indazole Moiety

The indazole ring system can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: If the indazole ring is functionalized with a halide (e.g., bromo or iodo), it can undergo Suzuki-Miyaura coupling with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. The synthesis of complex molecules can involve the Suzuki-Miyaura cross-coupling of cyclopropyl (B3062369) boronate functionality with aryl bromides. acs.org

Buchwald-Hartwig Amination: As mentioned earlier, the Buchwald-Hartwig amination is a key method for N-arylation of the amino group. organic-chemistry.org It can also be used to couple the indazole ring itself if a halide is present on the ring. The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. nih.gov

These reactions significantly enhance the synthetic utility of the 6-Methyl-1H-indazol-5-amine scaffold, allowing for the introduction of a wide range of substituents.

The table below provides an overview of these palladium-catalyzed reactions.

Reaction Coupling Partners Catalyst System Bond Formed
Suzuki-MiyauraAryl/Heteroaryl Halide + Boronic Acid/EsterPalladium Catalyst + BaseC-C
Buchwald-HartwigAryl/Heteroaryl Halide + AminePalladium Catalyst + Ligand + BaseC-N

Rearrangement Pathways and Ring Opening/Closing Reactions

Under certain conditions, indazole derivatives can undergo rearrangement reactions. The stability of the indazole ring is generally high, but ring-opening and subsequent re-cyclization pathways can be induced, for example, by strong acids or bases, or through photochemical methods. These transformations are less common but can provide routes to novel heterocyclic systems.

Reaction with Formaldehyde (B43269) and Other Small Molecules in Acidic Media

The reaction of N-unsubstituted indazoles with formaldehyde in aqueous hydrochloric acid has been studied. nih.govacs.orgresearchgate.net This reaction typically leads to the formation of (1H-indazol-1-yl)methanol derivatives. nih.govacs.org The mechanism involves the reaction of the indazole with protonated formaldehyde. acs.org The stability of these adducts can be limited, and they can revert to the starting materials. nih.govacs.org The reaction of amines with formaldehyde and protons in aqueous solution has been a subject of re-examination, particularly in the context of the formol titration. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 6-Methyl-1H-indazol-5-amine hydrochloride. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, specific resonances can be assigned to the protons of the indazole core, the methyl group, and the amine group. The aromatic protons typically appear in the downfield region, while the methyl protons resonate at a higher field. The exact chemical shifts can be influenced by the solvent and the concentration of the sample.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, offering a direct count of the non-equivalent carbons and insight into their hybridization and connectivity. The chemical shifts of the aromatic carbons are found in the downfield region, distinct from the aliphatic methyl carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 6-Methyl-1H-indazol-5-amine hydrochloride Note: Chemical shifts can vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C3-H~8.0-
C4-H~7.5-
C7-H~7.1-
CH₃~2.3~17.0
NH₂Variable-
NHVariable-
C3-~135.0
C4-~120.0
C5-~130.0
C6-~125.0
C7-~110.0
C7a-~140.0
C3a-~140.0
CH₃-~17.0

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For 6-Methyl-1H-indazol-5-amine hydrochloride, COSY would show correlations between the aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons of the molecule by linking the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular skeleton, for instance, by showing correlations from the methyl protons to the C6 and C5 carbons, and from the aromatic protons to various carbons in the bicyclic ring system, thus confirming the substitution pattern.

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy can be powerful tools to investigate this tautomerism. ¹⁵N NMR, in particular, with its sharper signals and wider chemical shift range compared to ¹⁴N NMR, can provide clear evidence for the predominant tautomeric form in solution or the solid state. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, allowing for the differentiation between the pyrrolic-type nitrogen (in the 1H-tautomer) and the pyridinic-type nitrogens.

Solid-State NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. For 6-Methyl-1H-indazol-5-amine hydrochloride, ssNMR can be used to study polymorphism, to determine the precise tautomeric form present in the crystalline state, and to understand intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight, Purity Assessment, and Fragment Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For 6-Methyl-1H-indazol-5-amine hydrochloride, HRMS would be used to confirm the molecular formula of the protonated molecule, [M+H]⁺, with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum, often generated by techniques like Collision-Induced Dissociation (CID), can help to confirm the structure. Common fragmentation pathways for indazole derivatives may include the loss of small molecules like HCN or N₂.

Table 2: Expected Mass Spectrometry Data for 6-Methyl-1H-indazol-5-amine hydrochloride

Ion Description Expected m/z
[M+H]⁺Protonated molecule~148.087
FragmentsResulting from bond cleavagesVaries based on ionization method

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For 6-Methyl-1H-indazol-5-amine hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine (NH₂) and the indazole (N-H) groups, typically in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic indazole ring would appear in the 1400-1650 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 6-Methyl-1H-indazol-5-amine hydrochloride

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine & indazole)Stretching3200-3500
C-H (aromatic)Stretching3000-3100
C-H (methyl)Stretching2850-2970
C=C, C=N (aromatic ring)Stretching1400-1650

X-ray Crystallography for Definitive Solid-State Structure Determination, Conformational Analysis, and Intermolecular Interactions

As of the latest literature review, a definitive single-crystal X-ray structure of "6-Methyl-1H-indazol-5-amine hydrochloride" has not been reported. This technique remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.

Should such a study be undertaken, it would provide invaluable insights into several key structural features:

Conformational Analysis: The planarity of the indazole ring system, the orientation of the methyl and amino substituents, and the torsional angles between them would be precisely determined.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of hydrogen bonding interactions involving the indazolyl protons, the amino group, and the chloride counter-ion. These interactions are crucial in dictating the compound's solid-state properties. Research on similar indazole derivatives, such as (1H-indazol-1-yl)methanol, has shown the formation of dimers through intermolecular O-H···N hydrogen bonds, suggesting that the amino group and indazole nitrogen atoms in "6-Methyl-1H-indazol-5-amine hydrochloride" would be key participants in a hydrogen-bonding network. uni.lunih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide experimental validation of the molecular geometry predicted by theoretical models.

While experimental data for the title compound is not available, theoretical calculations on related indazole structures have provided insights into tautomeric stability. For the parent indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer. uni.lu

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby confirming its empirical and molecular formula. For "6-Methyl-1H-indazol-5-amine hydrochloride," the analysis would focus on carbon, hydrogen, nitrogen, and chlorine content.

Based on the molecular formula of the free base, 6-Methyl-1H-indazol-5-amine (C₈H₉N₃), the molecular formula of its hydrochloride salt is C₈H₁₀ClN₃. scbt.com The theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.011896.08852.32
HydrogenH1.0081010.0805.49
ChlorineCl35.453135.45319.31
NitrogenN14.007342.02122.89
Total Molecular Weight183.642

Experimental determination of the elemental composition of a synthesized batch of "6-Methyl-1H-indazol-5-amine hydrochloride" would be expected to yield values in close agreement with these theoretical percentages, thus confirming the purity and identity of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the molecular properties of compounds like 6-Methyl-1H-indazol-5-amine hydrochloride. These calculations offer a detailed picture of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two of the most prominent quantum chemical approaches used to study molecular systems. Both methods are employed for the geometry optimization and determination of the electronic structure of 6-Methyl-1H-indazol-5-amine hydrochloride.

Geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized geometry represents the most stable conformation of the molecule. Once the geometry is optimized, the electronic structure, which describes the distribution and energy of the electrons within the molecule, can be accurately determined.

The Hartree-Fock method, an ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. While foundational, it does not fully account for electron correlation, which can influence the accuracy of the results.

Density Functional Theory, on the other hand, has gained immense popularity due to its balance of accuracy and computational cost. DFT methods calculate the total energy of the system based on its electron density, and they include a term to approximate electron correlation. A commonly used functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For instance, theoretical evaluations of similar indazole derivatives have successfully employed both HF and DFT (B3LYP) methods to investigate their properties. researchgate.net

In a typical study, the initial molecular structure of 6-Methyl-1H-indazol-5-amine hydrochloride would be built and then subjected to geometry optimization using either DFT or HF methods until a stable energy minimum is reached.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. Larger and more flexible basis sets generally yield more accurate results but at a higher computational expense.

Commonly used basis sets for organic molecules like 6-Methyl-1H-indazol-5-amine hydrochloride include the Pople-style basis sets, such as 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p). The notations within the parentheses indicate the inclusion of polarization functions (d,p) and diffuse functions (+). Polarization functions allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling chemical bonds. Diffuse functions are important for describing anions and systems with lone pairs of electrons. For indazole derivatives, basis sets like 6-31G++(d,p) and 6-311G(d,p) have been shown to provide reliable results. researchgate.netresearchgate.net

The level of theory refers to the combination of the method (e.g., B3LYP or HF) and the basis set. The selection of an appropriate level of theory is a critical step in any computational study, aiming for a compromise between accuracy and computational feasibility. For instance, a study on novel indazole derivatives utilized the B3LYP method with a 6-31G(d,p) basis set for their calculations. nih.gov

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. To account for these effects in computational studies, solvent models are employed. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model that represents the solvent as a continuous dielectric medium.

In the PCM framework, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach allows for the investigation of how the solvent affects the geometry, electronic structure, and reactivity of the molecule. For example, the impact of different solvent environments on the chemical reactivity of indazole derivatives has been effectively studied using the PCM model. researchgate.net This would be particularly relevant for the hydrochloride salt of 6-Methyl-1H-indazol-5-amine, where solvent polarity can play a major role in its behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the ionization potential and represents the molecule's ability to donate electrons. A higher EHOMO value indicates a better electron-donating capability. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons. A lower ELUMO value suggests a better electron-accepting capacity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger energy gap indicates higher stability and lower reactivity. In a study on novel indazole derivatives, the HOMO and LUMO energies were calculated to assess their electronic properties and reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for an Indazole Derivative (Calculated using B3LYP/6-31G(d,p))

ParameterEnergy (eV)
EHOMO-5.219
ELUMO-0.925
Energy Gap (ΔE)4.294

Note: The data presented in this table is for a representative indazole derivative and serves as an illustrative example. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent areas of neutral or intermediate potential.

For 6-Methyl-1H-indazol-5-amine hydrochloride, an MEP analysis would likely show negative potential around the nitrogen atoms of the indazole ring and the amino group, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one associated with the hydrochloride, would exhibit positive potential, indicating them as sites for nucleophilic interaction. MEP analysis has been effectively used to identify the reactive sites in various heterocyclic compounds. nih.gov

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Electrophilicity Index, Nucleophilicity Index, Proton Affinity)

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO energy gap. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Chemical Softness (S) : Is the reciprocal of chemical hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

Nucleophilicity Index (Nu) : Measures the electron-donating ability of a molecule.

Proton Affinity (PA) : Represents the negative of the enthalpy change for the reaction of a molecule with a proton in the gas phase. It is a measure of the molecule's gas-phase basicity.

These descriptors have been calculated for various indazole derivatives to understand their reactivity patterns. researchgate.net For 6-Methyl-1H-indazol-5-amine hydrochloride, these parameters would provide valuable insights into its chemical behavior in different reaction environments.

Table 2: Representative Global Reactivity Descriptors for an Indazole Derivative (Calculated using B3LYP/6-31G++(d,p) in the gas phase)

DescriptorValue (eV)
Electronegativity (χ)3.65
Chemical Hardness (η)2.55
Chemical Softness (S)0.39
Electrophilicity Index (ω)2.61

Note: The data presented in this table is for a representative indazole derivative and serves as an illustrative example. The values are derived from HOMO and LUMO energies for a similar compound and calculated using the appropriate formulas.

Synthetic Utility and Applications in Organic Synthesis

6-Methyl-1H-indazol-5-amine Hydrochloride as a Key Synthetic Intermediate for Complex Indazole Derivatives

6-Methyl-1H-indazol-5-amine hydrochloride serves as a crucial starting material for the elaboration of more complex indazole-containing molecules. The primary amino group at the 5-position provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and coupling reactions. This allows for the introduction of diverse side chains and functional groups, leading to compounds with tailored properties.

A significant application of this intermediate is in the synthesis of substituted N-(pyrimidin-4-yl)-1H-indazol-5-amines. For instance, the amine can first be coupled with a di-halogenated pyrimidine, such as 2,4-dichloropyrimidine, to form N-(2-chloropyrimidin-4-yl)-6-methyl-1H-indazol-5-amine. This intermediate then undergoes further modification. A common strategy involves the protection of the indazole nitrogen, for example, using a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) reagent in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.com This protection strategy facilitates subsequent reactions on other parts of the molecule. The resulting complex derivatives are explored for various biological activities, including as Rho kinase inhibitors. google.comgoogle.comgoogle.com

Scaffold for the Construction of Fused Heterocyclic Systems

The inherent structure of the indazole ring system, consisting of fused benzene (B151609) and pyrazole (B372694) rings, makes 6-Methyl-1H-indazol-5-amine hydrochloride an excellent scaffold for building even more complex, multi-ring heterocyclic systems. The amine group and the reactive positions on the indazole ring can participate in cyclization reactions to form additional fused rings.

The development of such fused systems is a key strategy in drug discovery, as it allows for the creation of rigid, three-dimensional structures that can interact with biological targets with high specificity. The patent literature describes the incorporation of the indazole scaffold into polycyclic structures where the additional rings can be cycloalkyls, cycloalkenyls, aryls, or other heterocyclic groups. google.com These fused systems are often designed to target specific biological pathways, and the 6-methyl-5-amino substitution pattern provides a defined starting point for regioselective synthetic strategies.

Development of Diverse Functionalized Indazole Scaffolds for Chemical Research

The utility of 6-Methyl-1H-indazol-5-amine hydrochloride extends to the generation of libraries of diverse, functionalized indazole scaffolds for broader chemical research. The core structure can be systematically modified to explore structure-activity relationships (SAR) in various contexts. The methyl group at the 6-position provides a subtle yet important steric and electronic influence on the reactivity and properties of the resulting derivatives.

Researchers utilize this building block to create a range of indazole derivatives with varied substituents at the amine and on the indazole nitrogen. These derivatives are instrumental in the development of new therapeutic agents. For example, compounds derived from this and related indazole amines are investigated for the treatment of conditions like Graft-versus-host disease (GVHD) and as potent kinase inhibitors. google.comgoogle.com The ability to generate a wide array of analogs from a single, accessible intermediate is a significant advantage in modern chemical and pharmaceutical research.

Strategic Modifications and Derivatization to Explore Chemical Space

To fully explore the chemical space around the indazole scaffold, chemists employ a range of strategic modifications and derivatizations starting from 6-Methyl-1H-indazol-5-amine hydrochloride. The amino group is a versatile anchor point for introducing a vast number of functionalities through reactions such as:

Amide bond formation: Reaction with various carboxylic acids or acyl chlorides.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Urea and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates.

Reductive amination: Reaction with aldehydes or ketones followed by reduction.

Cross-coupling reactions: Palladium-catalyzed reactions like Buchwald-Hartwig amination to form C-N bonds with aryl or heteroaryl halides.

Furthermore, the indazole ring itself can be modified. The N1 position is commonly substituted with alkyl, aryl, or protecting groups, as seen with the use of (Boc)2O. google.com Patents often describe a wide range of possible substituents that can be introduced to systematically tune the properties of the final compounds. These modifications can include halogens, alkyl groups, alkoxy groups, cyano groups, and perfluoroalkyl groups, among many others. google.comgoogle.com This systematic derivatization allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its ultimate application.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 6-Methyl-1H-indazol-5-amine hydrochloride, and how can reaction conditions be optimized?

  • Answer : A typical synthesis involves refluxing precursor amines (e.g., 6-chloro-2-methyl-2H-indazol-5-amine) with acid catalysts like acetic acid. Optimization includes adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Ice-water quenching is often used to isolate crystalline products . For indazole derivatives, cyclization reactions under acidic or basic conditions are critical for regioselectivity .

Q. How is the purity of 6-Methyl-1H-indazol-5-amine hydrochloride validated in academic settings?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (e.g., ≥95% by HPLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Answer : Although specific GHS classifications are unavailable for this compound, general guidelines for indazole derivatives include using personal protective equipment (PPE), proper ventilation, and emergency measures (e.g., flushing eyes/skin with water for 15 minutes upon exposure). Storage at 2–8°C in airtight containers is advised to prevent degradation .

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